

Spectral Analysis Showdown: Benzyl 3-methylenepiperidine-1-carboxylate vs. its Isomeric Alternative

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Compound of Interest

Compound Name: *Benzyl 3-methylenepiperidine-1-carboxylate*

Cat. No.: *B190089*

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In the landscape of drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides a comparative spectral analysis of **Benzyl 3-methylenepiperidine-1-carboxylate**, a synthetic building block of interest, against its structural isomer, Benzyl 4-methylenepiperidine-1-carboxylate. Due to the limited availability of published experimental spectral data for **Benzyl 3-methylenepiperidine-1-carboxylate**, this comparison incorporates predicted data for this compound to offer a valuable analytical perspective for researchers.

At a Glance: Key Spectral Data

The following tables summarize the key spectral data for **Benzyl 3-methylenepiperidine-1-carboxylate** (predicted) and Benzyl 4-methylenepiperidine-1-carboxylate (experimental). This side-by-side comparison highlights the subtle yet significant differences arising from the positional change of the exocyclic methylene group.

Table 1: ¹H NMR Spectral Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Benzyl 3-methylenepiperidine-1-carboxylate (Predicted)	7.30-7.40	m	5H	Ar-H
5.15	s	2H	O-CH ₂ -Ph	
4.90	s	1H	=CH ₂	
4.85	s	1H	=CH ₂	
4.10	t	2H	N-CH ₂	
3.50	t	2H	N-CH ₂	
2.30	t	2H	-CH ₂ -C=	
1.80	quint	2H	-CH ₂ -	
Benzyl 4-methylenepiperidine-1-carboxylate	7.28-7.39	m	5H	Ar-H
5.14	s	2H	O-CH ₂ -Ph	
4.72	s	2H	=CH ₂	
3.49	t, J=5.6 Hz	4H	N-CH ₂	
2.19	t, J=5.6 Hz	4H	-CH ₂ -C=	

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Chemical Shift (δ) ppm	Assignment
Benzyl 3-methylenepiperidine-1-carboxylate (Predicted)	155.0	C=O
142.0	C=CH ₂	
136.5	Ar-C (ipso)	
128.5	Ar-CH	
128.0	Ar-CH	
127.8	Ar-CH	
110.0	=CH ₂	
67.0	O-CH ₂ -Ph	
50.0	N-CH ₂	
45.0	N-CH ₂	
30.0	-CH ₂ -C=	
25.0	-CH ₂ -	
Benzyl 4-methylenepiperidine-1-carboxylate	155.1	C=O
147.1	C=CH ₂	
137.1	Ar-C (ipso)	
128.4	Ar-CH	
127.8	Ar-CH	
127.7	Ar-CH	
109.4	=CH ₂	
67.1	O-CH ₂ -Ph	
45.2	N-CH ₂	
35.8	-CH ₂ -C=	

Table 3: IR and Mass Spectrometry Data Comparison

Technique	Benzyl 3-methylenepiperidine-1-carboxylate (Predicted)	Benzyl 4-methylenepiperidine-1-carboxylate
IR (cm ⁻¹)	~3030 (Ar C-H), ~2940 (Aliphatic C-H), ~1690 (C=O, urethane), ~1650 (C=C), ~1240 (C-N)	3033, 2924, 1697, 1653, 1427, 1232, 1118
MS (m/z)	231.12 (M ⁺), 91.05 (base peak, [C ₇ H ₇] ⁺)	231.1 (M ⁺), 91.0 (base peak, [C ₇ H ₇] ⁺)

Experimental Protocols

The following are generalized protocols for the spectral analyses cited. Actual experimental conditions may vary.

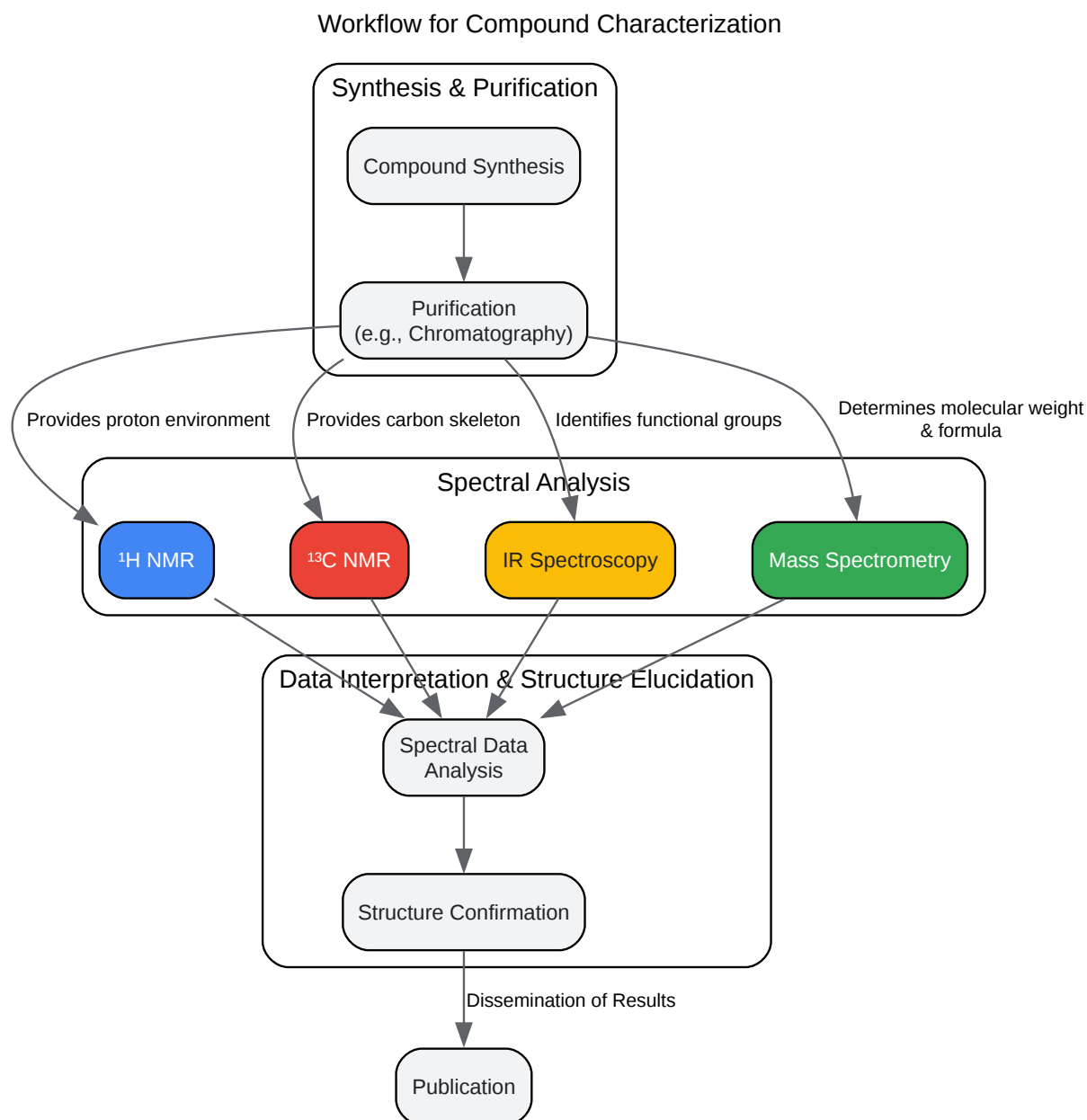
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, data is often reported including chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for oils, or as a KBr pellet for solids. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is bombarded with electrons, causing fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula.

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a synthetic organic compound.



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Caption: A flowchart illustrating the process of compound characterization.

Disclaimer: The spectral data for **Benzyl 3-methylenepiperidine-1-carboxylate** presented in this guide is based on computational predictions due to the absence of readily available, published experimental data. Researchers should verify this information through experimental analysis.

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